4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile
Overview
Description
4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile is a chemical compound with the molecular formula C8H8N2O. . This compound is characterized by the presence of a pyridine ring substituted with two methyl groups and a nitrile group, along with an oxidized nitrogen atom.
Preparation Methods
The synthesis of 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile typically involves the oxidation of 4,6-dimethyl-3-cyanopyridine. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids . Industrial production methods may involve large-scale oxidation processes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile involves its interaction with specific molecular targets. The oxidized nitrogen atom can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or the modulation of cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile include:
4,6-Dimethylpyridine-3-carbonitrile N-oxide: Similar structure but different oxidation state.
4-Methoxy-2,3-dimethyl-1-oxidopyridin-1-ium: Contains a methoxy group instead of a nitrile group.
1,4-Dimethylpyridin-1-ium-3-carbonitrile, iodide: Similar core structure but different substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and nitrile groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4,6-dimethyl-1-oxidopyridin-1-ium-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-3-7(2)10(11)5-8(6)4-9/h3,5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSTWPFLCGVPPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C=C1C#N)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407707 | |
Record name | 4,6-dimethyl-1-oxidopyridin-1-ium-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7497-35-0 | |
Record name | NSC405089 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-dimethyl-1-oxidopyridin-1-ium-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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